

(2-Methylpyridin-3-yl)boronic acid hydrochloride molecular structure

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Compound of Interest

Compound Name: (2-Methylpyridin-3-yl)boronic acid hydrochloride

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An In-Depth Technical Guide to the Molecular Structure and Application of **(2-Methylpyridin-3-yl)boronic Acid Hydrochloride**

Executive Summary: **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, combining a pyridine ring with a boronic acid functional group, makes it an essential reagent for constructing complex biaryl and heteroaryl molecules via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its molecular structure, the critical role of the hydrochloride salt in enhancing stability, and its practical application in synthetic organic chemistry. Authored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.

The Ascendancy of Pyridyl Boronic Acids in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in specific hydrogen bonding interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forging carbon-carbon bonds, and pyridylboronic acids are key synthons in this methodology.^[1] They allow for the direct and modular installation of the pyridine moiety into complex molecular architectures.

However, the utility of pyridylboronic acids is often hampered by their inherent instability. Nitrogen-containing heteroaryl organoboranes, particularly those with the boron group ortho to the nitrogen, are susceptible to rapid decomposition through protodeboronation.^[2] This challenge has led to the development of more stable derivatives, such as the hydrochloride salt of (2-Methylpyridin-3-yl)boronic acid, which provides a practical and effective solution for its use in demanding synthetic campaigns.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Chemical Identity

The compound is systematically named **(2-methylpyridin-3-yl)boronic acid hydrochloride**. Its key identifiers are summarized below.

Property	Value	Reference
Chemical Name	(2-Methylpyridin-3-yl)boronic acid hydrochloride	[3]
CAS Number	1072952-34-1	[3][4]
Molecular Formula	C ₆ H ₈ BNO ₂ · HCl	
Molecular Weight	173.41 g/mol	
Appearance	Off-white to tan crystalline solid	[3][5]
SMILES	CC1=C(B(O)O)C=CC=N1.Cl	
InChI Key	OAMCCRLFDPJOPN-UHFFFAOYSA-N	[3]

Note: The corresponding free base, (2-Methylpyridin-3-yl)boronic acid, is registered under CAS Number 899436-71-6.^[5]

Structural Elucidation and the Role of Protonation

The molecular structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a boronic acid [-B(OH)₂] group. The boron atom possesses an empty p-orbital, making it a Lewis acid.^[6] In its neutral form, the boron atom is sp² hybridized with a trigonal planar geometry.

The "hydrochloride" designation is critical: the acidic proton associates with the most basic site on the molecule, the pyridine nitrogen atom. This protonation converts the pyridine into a pyridinium cation, with the chloride ion serving as the counter-ion. This salt formation is the key to the reagent's enhanced stability and shelf-life compared to its free-base counterpart.

Anticipated Spectroscopic Characterization

While a definitive crystal structure is not publicly available, the compound's connectivity and electronic environment can be predicted through standard spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridinium ring, a singlet for the methyl group, and a broad singlet for the two hydroxyl protons of the boronic acid group. Due to the protonation of the nitrogen, the adjacent aromatic protons will be deshielded and appear at a lower field (higher ppm) compared to the neutral pyridine.
- ¹³C NMR Spectroscopy: The carbon spectrum will display six signals corresponding to the five carbons of the pyridinium ring and the one methyl carbon. The carbon atom attached to the boron (C3) will be observed, though its signal may be broadened due to quadrupolar relaxation of the boron nucleus.
- Infrared (IR) Spectroscopy: Key vibrational modes will include a broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and methyl groups, and characteristic C=C and C=N stretching frequencies for the pyridinium ring.^[3]

The Imperative of Stability: Overcoming Protodeboronation The Challenge: The Protodeboronation Pathway

The primary decomposition pathway for many organoboronic acids, especially electron-rich and heteroaromatic variants, is protodeboronation—the cleavage of the C–B bond by a proton source, often water or alcohol.^[2] For pyridylboronic acids, the lone pair on the nitrogen atom can participate in resonance, increasing the electron density on the ring carbons and making the C–B bond more susceptible to electrophilic attack by a proton. This inherent instability leads to reagent degradation, reduced yields in coupling reactions, and challenges in purification.^{[2][7]}

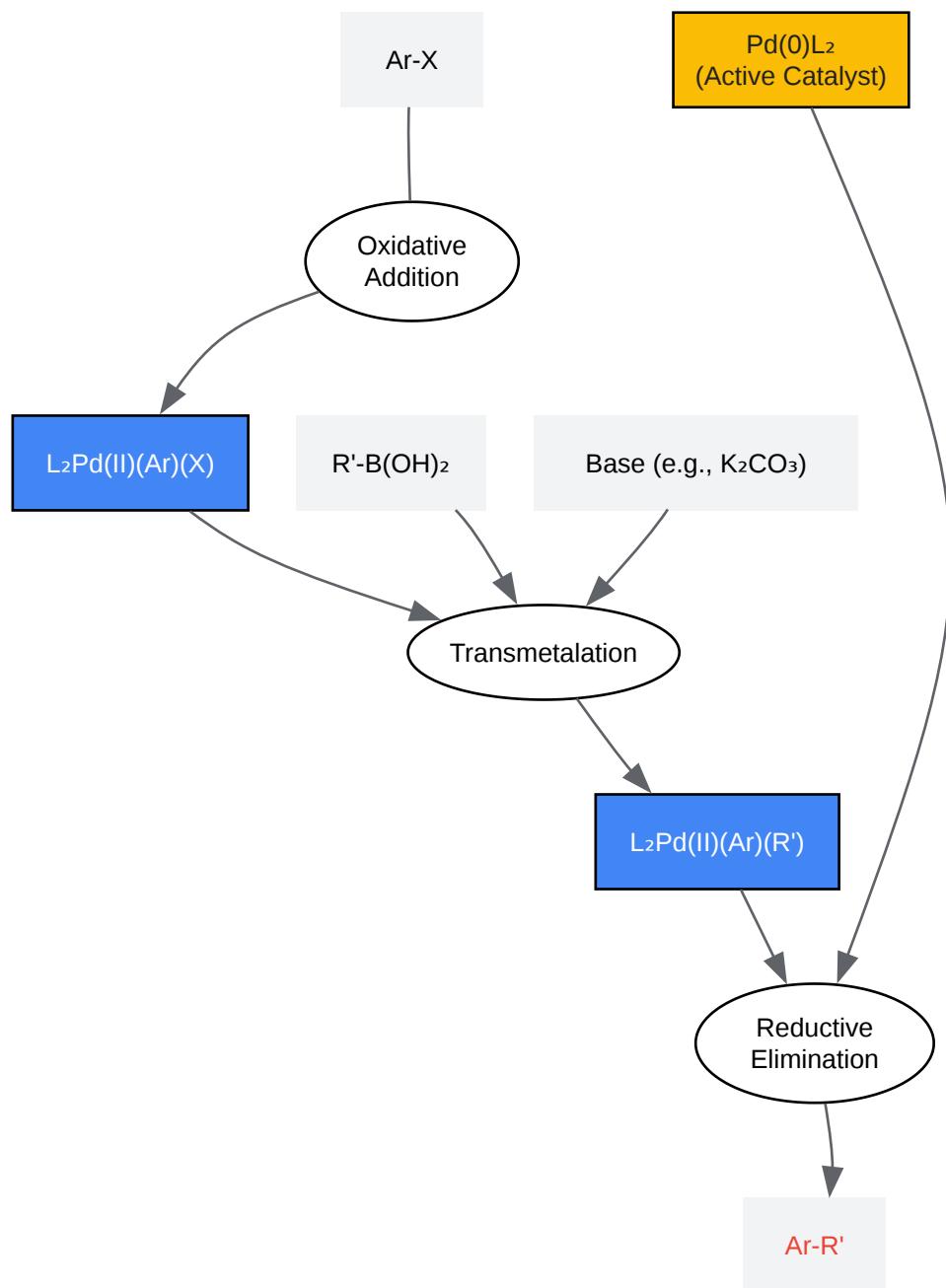
The Solution: Stabilization via Hydrochloride Salt Formation

The formation of the hydrochloride salt provides an elegant and effective solution to this stability issue. By protonating the pyridine nitrogen, its electron-withdrawing inductive effect is significantly enhanced. This change has a profound stabilizing effect on the adjacent C–B bond.

Mechanism of Stabilization:

- Protonation: The lone pair on the pyridine nitrogen is sequestered by a proton (H^+).
- Increased Electronegativity: The nitrogen becomes a positively charged pyridinium cation, which is substantially more electron-withdrawing than neutral pyridine.
- Reduced Electron Density: This effect pulls electron density away from the pyridine ring system.
- C–B Bond Strengthening: The reduced electron density at the C3 position makes the C–B bond less susceptible to electrophilic cleavage (protodeboronation).

The following diagram illustrates the electronic shift upon protonation that leads to stabilization.



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